molecular formula C16H20N4O4 B2363442 N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2,3-dimethoxybenzamide CAS No. 1797815-63-4

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2,3-dimethoxybenzamide

Cat. No. B2363442
CAS RN: 1797815-63-4
M. Wt: 332.36
InChI Key: JUBXJZHFZNUQGN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule likely to belong to the class of organic compounds known as dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as 4-Dimethylaminopyridine (DMAP) can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .

Scientific Research Applications

Nonlinear Optical (NLO) Applications

Terahertz (THz) Properties

Chemical Reactivity

Stability and Tolerance

These applications highlight the versatility and potential of N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2,3-dimethoxybenzamide in various scientific contexts. Researchers continue to explore its properties and applications, making it an exciting compound for further study. 🌟

Safety And Hazards

The safety data sheet for a similar compound, 4-Dimethylaminopyridine, indicates that it is toxic if swallowed or if inhaled. It is fatal in contact with skin and causes skin irritation. It also causes serious eye damage .

Future Directions

While specific future directions for this compound are not available, research on similar compounds like DAST has focused on controlling the growth of DAST on the surfaces of indium tin oxides coated with the patterned photoresists by electric field . This could potentially be applied to other organic NLO materials with similar chemical structures .

properties

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-20(2)14-11(9-17-16(19-14)24-5)18-15(21)10-7-6-8-12(22-3)13(10)23-4/h6-9H,1-5H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBXJZHFZNUQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=C(C(=CC=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide

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